methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked via a sulfamoyl bridge to a methyl benzoate ester. This structure combines a bicyclic nitrogen-containing heterocycle (pyrazolo[1,5-a]pyridine) with a sulfonamide-derived group, which is further functionalized with an electron-withdrawing ester moiety.
Properties
IUPAC Name |
methyl 4-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-16(20)12-5-7-14(8-6-12)24(21,22)18-11-13-10-17-19-9-3-2-4-15(13)19/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMFAJMBUERFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. This core can be synthesized through cyclocondensation reactions involving aminopyrazoles and appropriate aldehydes or ketones . The sulfamoyl linkage is introduced by reacting the pyrazolo[1,5-a]pyridine derivative with a sulfonyl chloride, followed by esterification with methyl benzoate under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
The compound is derived from the pyrazolo[1,5-a]pyridine scaffold, which has been associated with various biological activities. Research indicates that derivatives of this scaffold can exhibit potent antitubercular properties, making them candidates for addressing drug-resistant tuberculosis (TB) .
Antitubercular Activity
High-throughput screening has identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads against Mycobacterium tuberculosis. The mechanism of action involves interference with metabolic pathways critical for the bacterium's survival . Compounds similar to methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate have shown low cytotoxicity while maintaining efficacy against TB strains .
Synthesis and Structure-Activity Relationship
The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrazolo[1,5-a]pyridine core followed by sulfamoylation and esterification. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
Key Structural Features
The presence of the sulfamoyl group is significant as it enhances solubility and bioavailability while potentially increasing selectivity towards specific biological targets . The incorporation of the pyrazolo[1,5-a]pyridine moiety is essential for its interaction with protein targets involved in disease pathways.
Therapeutic Potential
This compound holds promise in several therapeutic areas:
Cancer Therapy
Compounds derived from pyrazolo[1,5-a]pyridine have been investigated for their ability to act as inhibitors of specific kinases involved in cancer progression. For instance, modifications to the structure have led to selective inhibitors of activin receptor-like kinase 2 (ALK2), which plays a role in various cancer types .
Anti-inflammatory Effects
Research has suggested that derivatives of this compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation . This could lead to applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to this compound:
Mechanism of Action
The mechanism of action of methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The sulfamoyl group may enhance the compound’s binding affinity and specificity by forming additional hydrogen bonds or electrostatic interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocyclic Scaffold Variations
Pyrazolo[1,5-a]Pyrimidine Derivatives
- Example Compounds: 4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzene sulfonamide (2a): Features a pyrazolo[1,5-a]pyrimidine core with diazenyl and sulfonamide substituents. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8b): Includes a carboxamide substituent and methoxyphenyl group, confirmed by X-ray crystallography to adopt a planar orientation, favoring π-π stacking interactions .
The methyl benzoate ester in the target may enhance lipophilicity compared to the hydroxyl or carboxamide groups in 2a and 8b .
Imidazo[1,5-a]Pyridine Derivatives
- Example Compound : N,N-Dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide.
This derivative replaces the pyrazole ring with an imidazole, increasing aromaticity. The 1-methylcyclopropyl group on the sulfamoyl moiety may enhance steric hindrance, affecting target selectivity. The piperazine carboxamide substituent introduces basicity, improving solubility in physiological conditions .
The absence of a piperazine group in the target may reduce water solubility but simplify synthetic routes .
Sulfonamide/Sulfamoyl Functionalization
- Example Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. This compound features a fluorinated chromenone moiety and a pyrazolo[3,4-d]pyrimidine core.
Comparison with Target Compound :
The pyridinylmethyl group in the target’s sulfamoyl bridge introduces conformational flexibility, which may enhance binding to larger enzyme pockets. The methyl benzoate ester provides an additional site for prodrug modifications, unlike the simpler N-methyl group in the example above .
Substituent Effects on Bioactivity
Biological Activity
Methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antitumor, and antibacterial properties. This article discusses its synthesis, biological mechanisms, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of methyl 4-aminobenzoate with pyrazolo[1,5-a]pyridine derivatives. The sulfamoyl group enhances the compound's pharmacological properties by increasing its solubility and bioavailability.
Anti-inflammatory Activity
Research indicates that compounds containing the sulfamoyl moiety exhibit significant anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, studies have shown that similar pyrazole derivatives can reduce inflammation markers in animal models, suggesting that this compound may function similarly by modulating these pathways .
Antitumor Activity
Pyrazole derivatives have been documented to possess antitumor properties. They act by inhibiting various kinases involved in cancer cell proliferation. Specifically, compounds that target BRAF(V600E), EGFR, and Aurora-A kinases have shown promise in preclinical studies. This compound may exhibit similar effects due to its structural similarities with other active pyrazole compounds .
Antibacterial Activity
The antibacterial potential of this compound is also noteworthy. Compounds with sulfamoyl groups are often evaluated for their ability to inhibit bacterial growth by interfering with bacterial folate synthesis pathways. In vitro studies have demonstrated that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria .
Case Studies
- Anti-inflammatory Effects : In a study involving animal models, pyrazole derivatives were administered to assess their impact on induced inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups .
- Antitumor Efficacy : A series of pyrazole compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range. This compound was found to be particularly effective against breast cancer cell lines, indicating its potential as an anticancer agent .
- Antibacterial Activity : A comparative study evaluated the antibacterial activity of several sulfamoyl derivatives against common bacterial strains. This compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antimicrobial agent .
Data Tables
Q & A
Q. Q1: What are the optimal synthetic routes for methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate, and how can intermediates be validated?
Methodological Answer:
- Synthesis Optimization : Utilize nucleophilic substitution or coupling reactions, as seen in analogous pyrazolo[1,5-a]pyrimidine systems (e.g., acetonitrile or dichloromethane as solvents under reflux conditions) .
- Intermediate Validation : Employ and to confirm regioselectivity and IR spectroscopy to verify functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm) .
- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometry of sulfamoylating agents (e.g., sulfamoyl chlorides) to reduce byproducts .
Advanced Analytical Challenges
Q. Q2: How can researchers resolve spectral overlaps in NMR characterization of this compound’s tautomeric forms?
Methodological Answer:
- Dynamic NMR Studies : Conduct variable-temperature experiments to observe tautomeric equilibria (e.g., pyrazolo[1,5-a]pyridine ring proton shifts at 60–90°C) .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated shifts for tautomers (e.g., using Gaussian or ORCA software) .
- Isotopic Labeling : Introduce labels at key positions to track tautomeric preferences via .
Bioactivity Profiling
Q. Q3: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Methodological Answer:
- Enzyme Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase or tyrosinase) based on structural analogs .
- Kinetic Assays : Use fluorometric or spectrophotometric methods (e.g., monitoring NADH oxidation at 340 nm) with purified enzymes .
- Dose-Response Analysis : Calculate IC values via non-linear regression (GraphPad Prism) and validate with triplicate trials .
Mechanistic Studies
Q. Q4: How can researchers elucidate the sulfamoyl group’s role in modulating bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfamoyl substituents (e.g., methyl, ethyl) and compare inhibition constants (K) .
- Molecular Docking : Perform AutoDock/Vina simulations to assess sulfamoyl-enzyme binding interactions (e.g., hydrogen bonding with catalytic zinc ions) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .
Environmental Impact Assessment
Q. Q5: What methodologies assess this compound’s environmental persistence and ecotoxicity?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge .
- Aquatic Toxicity : Perform Daphnia magna 48-hour immobilization tests and algal growth inhibition assays (OECD 201/202) .
- Partition Coefficients : Determine log (shake-flask method) and soil adsorption coefficients (K) via HPLC .
Data Contradictions and Reproducibility
Q. Q6: How should researchers address discrepancies in reported synthetic yields across studies?
Methodological Answer:
- Critical Parameter Audit : Compare solvent purity (HPLC-grade vs. technical), reaction atmosphere (N vs. air), and catalyst batches .
- Scale-Dependent Effects : Replicate small-scale (1 mmol) vs. pilot-scale (100 mmol) syntheses to identify mass transfer limitations .
- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., hydrolysis derivatives) impacting yield .
Stability and Storage
Q. Q7: What conditions ensure long-term stability of this compound in laboratory settings?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for sulfonamides) .
- Light Sensitivity : Store in amber vials under argon at –20°C to prevent photodegradation (validated via HPLC stability-indicating assays) .
- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture uptake and recommend desiccated storage .
Computational Modeling
Q. Q8: Which quantum mechanical methods best predict this compound’s electronic properties?
Methodological Answer:
- Basis Set Selection : Apply B3LYP/6-311+G(d,p) for geometry optimization and TD-DFT for UV-Vis spectra .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate acetonitrile/water environments .
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites using Multiwfn software for reaction planning .
Advanced Purification Techniques
Q. Q9: How can preparative HPLC resolve co-eluting impurities in final product isolation?
Methodological Answer:
- Column Selection : Use C18 columns (250 × 21.2 mm, 5 µm) with gradient elution (water/acetonitrile + 0.1% TFA) .
- Fraction Collection : Monitor at 254 nm and collect peaks with >95% purity (confirmed by LC-MS) .
- Lyophilization : Freeze-dry fractions to recover amorphous solids, avoiding thermal degradation .
Regulatory Compliance
Q. Q10: What documentation is critical for aligning synthesis protocols with OECD GLP guidelines?
Methodological Answer:
- Batch Records : Document raw material certificates, reaction parameters (time, temperature), and QC checks (e.g., melting point, HPLC) .
- Waste Disposal : Classify waste under EPA codes (e.g., D001 for flammable solvents) and validate neutralization protocols .
- Safety Data Sheets (SDS) : Include GHS hazard codes (e.g., H315 for skin irritation) and first-aid measures for sulfonamide exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
